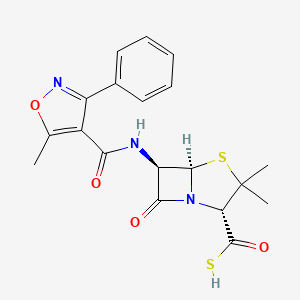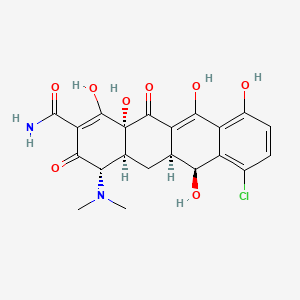
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is a chemical compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol typically involves the reaction of 2, 5-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanone.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenyl ring with chlorine substituents can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol: Similar structure but with different chlorine substitution pattern.
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Propanol: Similar structure but with an additional carbon in the ethanol chain.
Uniqueness
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring, which can confer distinct biological and chemical properties.
Properties
CAS No. |
27523-06-4 |
|---|---|
Molecular Formula |
C11H10Cl2N2O |
Molecular Weight |
257.12 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-(2,5-Dichloro-phenyl)-2-imidazol-1-yl-ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


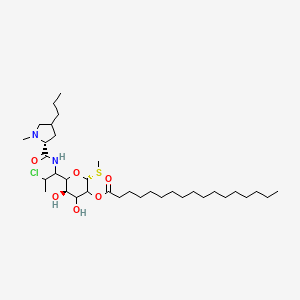
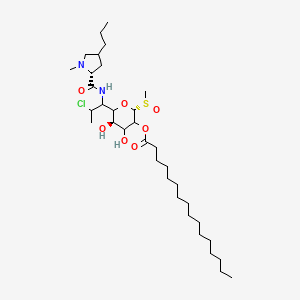
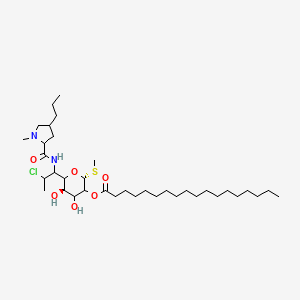
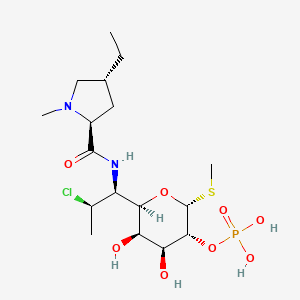
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
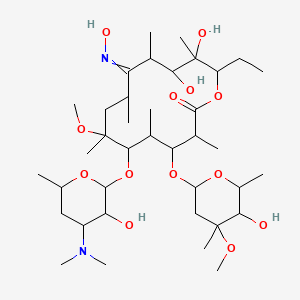
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
